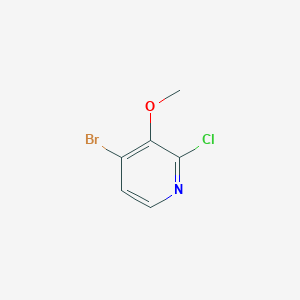
4-ブロモ-2-クロロ-3-メトキシピリジン
概要
説明
4-Bromo-2-chloro-3-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
科学的研究の応用
4-Bromo-2-chloro-3-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
Pyridine derivatives are known to play a key role in various biochemical processes and are widely used in pharmaceuticals .
Mode of Action
It’s known that pyridine derivatives can act as highly active and easily coordinated organic ligands in homogeneous catalysis involving transition metals .
Biochemical Pathways
It’s worth noting that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that pyridine derivatives are used in the synthesis of various drugs, suggesting they may have significant biological effects .
生化学分析
Biochemical Properties
4-Bromo-2-chloro-3-methoxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress reactions . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications in diseases characterized by excessive inflammation.
Cellular Effects
The effects of 4-Bromo-2-chloro-3-methoxypyridine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, the compound can reduce the production of pro-inflammatory cytokines by inhibiting the p38α mitogen-activated protein kinase pathway . This modulation of cytokine production can have significant implications for treating inflammatory diseases. Additionally, 4-Bromo-2-chloro-3-methoxypyridine affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-3-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of p38α mitogen-activated protein kinase, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression and cellular responses to stress and inflammation. The compound’s ability to inhibit enzyme activity is crucial for its potential therapeutic applications, as it can effectively reduce pathological signaling in diseases such as rheumatoid arthritis and psoriasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-3-methoxypyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-3-methoxypyridine remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can sustainably modulate cellular functions without causing significant toxicity.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity, reducing inflammation and improving disease symptoms . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Bromo-2-chloro-3-methoxypyridine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-3-methoxypyridine is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. These factors determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-3-methoxypyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of p38α mitogen-activated protein kinase and modulation of cellular responses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-3-methoxypyridine typically involves the halogenation of 3-methoxypyridine. One common method is the bromination of 3-methoxypyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-chloro-3-methoxypyridine may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 4-Bromo-2-chloro-3-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines.
類似化合物との比較
- 4-Bromo-2-chloro-3-methylpyridine
- 4-Bromo-2-chloro-3-ethoxypyridine
- 4-Bromo-2-chloro-3-hydroxypyridine
Comparison: 4-Bromo-2-chloro-3-methoxypyridine is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds with different substituents, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
4-bromo-2-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSBFZDQSQIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-35-0 | |
| Record name | 4-bromo-2-chloro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




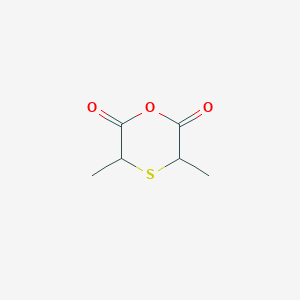
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
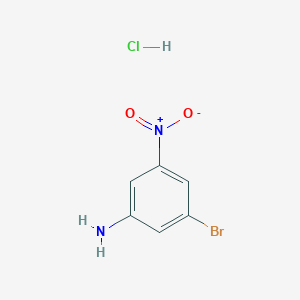
![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)
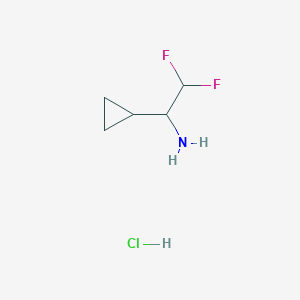
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)

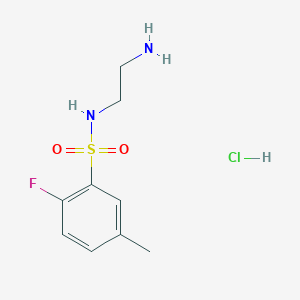
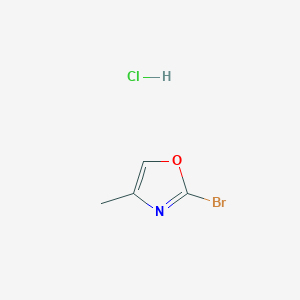
![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)

